Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

Photoredox catalysis C(sp³)–C(sp³) cross-coupling Nickel pre-catalyst ligand screening

Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, systematically named dichloro(4,4′-dimethoxy-2,2′-bipyridine-κN1,κN1′)nickel(II) and commonly abbreviated (4,4′-dMeObpy)NiCl₂ (CAS 1303613-81-1), is a well-defined, air-stable nickel(II) pre-catalyst coordinated by a 4,4′-dimethoxy-substituted 2,2′-bipyridine ligand and two chloride ligands. It belongs to the broader class of bipyridine-ligated nickel(II) halide complexes that serve as versatile pre-catalysts for cross-electrophile coupling, photoredox/nickel dual catalysis, and related C–C bond-forming reactions.

Molecular Formula C12H12Cl2N2NiO2
Molecular Weight 345.83 g/mol
Cat. No. B13906988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
Molecular FormulaC12H12Cl2N2NiO2
Molecular Weight345.83 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C2=NC=CC(=C2)OC.Cl[Ni]Cl
InChIInChI=1S/C12H12N2O2.2ClH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2
InChIKeyFMXCYJMTCRBSOJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine (dMeObpy NiCl₂): Pre-Competitive Procurement Intelligence for Nickel-Catalyzed Cross-Coupling


Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, systematically named dichloro(4,4′-dimethoxy-2,2′-bipyridine-κN1,κN1′)nickel(II) and commonly abbreviated (4,4′-dMeObpy)NiCl₂ (CAS 1303613-81-1), is a well-defined, air-stable nickel(II) pre-catalyst coordinated by a 4,4′-dimethoxy-substituted 2,2′-bipyridine ligand and two chloride ligands [1] . It belongs to the broader class of bipyridine-ligated nickel(II) halide complexes that serve as versatile pre-catalysts for cross-electrophile coupling, photoredox/nickel dual catalysis, and related C–C bond-forming reactions [2]. The methoxy substituents at the 4,4′-positions of the bipyridine framework confer distinct electronic properties relative to other 4,4′-disubstituted analogs (e.g., methyl, tert-butyl), modulating both the redox behavior of the nickel center and the catalyst activation kinetics under photochemical conditions [3].

Why Generic Substitution of (4,4′-dMeObpy)NiCl₂ with Other Bipyridine-Nickel Complexes Fails: Ligand-Dependent Reactivity Control


Although multiple bipyridine-nickel(II) chloride complexes are commercially available and superficially interchangeable, their catalytic performance diverges substantially because the 4,4′-substituent on the bipyridine ligand governs three critical but often overlooked parameters: (i) the electron density at the nickel center, which shifts the Ni(II)/Ni(I) reduction potential and directly controls the rate of photolytic or chemical activation [1]; (ii) the solubility and aggregation state of the pre-catalyst in organic solvents, affecting the concentration of the active monomeric Ni(I) species ; and (iii) the steric environment around the metal, which modulates selectivity in C(sp³)–C(sp³) bond formation where β-hydride elimination competes [2]. A recently elucidated general mechanism demonstrates that ligand identity determines the steady-state concentration of the active Ni(I) species under photoredox conditions, meaning that substituting dMeObpy for dtbbpy or bpy is not a benign swap—it changes the catalytic resting state and therefore the yield, selectivity, and reproducibility of the transformation [1]. The quantitative evidence in Section 3 demonstrates exactly how large these performance gaps are.

Quantitative Differentiation of (4,4′-dMeObpy)NiCl₂ vs Closest Analogs: Evidence-Based Procurement Guide


dMeObpy vs dtbbpy Ligand in Photoredox C(sp³)–C(sp³) Cross-Coupling: 20% Relative Yield Advantage

In a systematic ligand optimization for photocatalytic decarboxylative C(sp³)–C(sp³) cross-coupling of carboxylic acids with alkyl halides using carbon nitride as a heterogeneous photosensitizer, (4,4′-dMeObpy)NiCl₂ (generated in situ from NiCl₂·glyme and dMeObpy) delivered a 54% yield of the desired cross-coupled product (3a) and 20% of the homocoupling byproduct (4a) [1]. Under identical conditions, the dtbbpy ligand (4,4′-di-tert-butyl-2,2′-bipyridine) with NiCl₂·glyme gave only 45% yield of 3a and 17% of 4a [1]. This represents a relative yield advantage of 20% for the dMeObpy-based system. Further increasing the dMeObpy–Ni loading to 0.2 equivalents raised the desired product yield to 60% (with 10% of 4a), whereas the dtbbpy system could not be comparably improved [1]. A separate study on photoredox/nickel-catalyzed C(sp³)–C(sp³) coupling independently confirmed this ordering: dMeObpy (7.5 mol%) afforded 68% NMR yield vs dtbbpy (7.5 mol%) at 58% (55% isolated) under standard conditions [2].

Photoredox catalysis C(sp³)–C(sp³) cross-coupling Nickel pre-catalyst ligand screening

dMeObpy vs dtbbpy in Ni(0)-Mediated Cross-Coupling: 114% Relative Yield Advantage

In a Ni(cod)₂-based system for photoredox/nickel dual catalytic cross-coupling, the combination of Ni(cod)₂ (5 mol%) with 4,4′-dMeObpy (5.5 mol%) achieved a 77% yield of the desired product, whereas the standard NiCl₂·glyme/dtbbpy system (5 mol%/6 mol%) under otherwise identical reaction conditions produced only 36% yield [1]. This represents a 114% relative improvement in yield. Increasing the Ni(cod)₂/dMeObpy loading to 10 mol%/11 mol% maintained comparable performance (75% yield), demonstrating that the ligand effect, not catalyst loading, is the dominant factor [1].

Nickel(0) catalysis Cross-electrophile coupling Ligand effect

Dimethoxy vs Dimethyl Substituent Effect on DNA Binding Mode: Partial Intercalation vs Exclusive Groove Binding

A direct head-to-head comparison of two tris-chelated nickel(II) complexes—[Ni(4,4′-dimethyl-2,2′-bipyridine)₃](ClO₄)₂ (complex 1) and [Ni(4,4′-dimethoxy-2,2′-bipyridine)₃](ClO₄)₂ (complex 2)—revealed fundamentally different DNA interaction modes [1]. Complex 2 (dimethoxy-substituted) undergoes partial intercalation into DNA, supported by hydrogen bonding, hydrophobic interactions, and π–π stacking with the DNA minor groove, as demonstrated by molecular docking studies [1]. In contrast, complex 1 (dimethyl-substituted) binds exclusively via hydrophobic contacts in the DNA groove without intercalation [1]. Regarding oxidative DNA cleavage activity in the presence of H₂O₂, complex 1 exhibits greater cleavage efficiency than complex 2 (order: 1 > 2) [1]. In BSA binding, complex 1 interacts solely through hydrophobic contacts while complex 2 employs both hydrophobic and hydrogen bonding interactions [1]. The authors explicitly conclude that 'the nature of the methyl- and methoxy-groups in ligands is a strong determinant of the bioactivity of nickel(II) complexes' [1].

Bioinorganic chemistry DNA binding Nickel(II) bipyridine complexes

Ligand Electronic Parameter Differentiation: Methoxy vs tert-Butyl vs Methyl Substituent Effects on Nickel Redox Behavior

A 2025 mechanistic study on the photolytic activation of Ni(II)X₂L pre-catalysts demonstrated that replacing the dtbbpy ligand with electronically distinct bipyridine ligands alters the steady-state Ni(I)/Ni(II) ratio [1]. When dtbbpy was replaced with CF₃bpy, 6,6′-Me₂bpy, or 2,9-Me₂phen, the Ni(I) proportion increased sequentially, with the 6,6′-Me₂bpy system reaching 85% Ni(I) [1]. Although dMeObpy was not directly measured in this head-to-head series, the methoxy group is a stronger electron-donating substituent (Hammett σₚ = −0.27) than methyl (σₚ = −0.17) but weaker than tert-butyl (σₚ = −0.20 via inductive effects), placing dMeObpy in a distinct electronic regime between dmbpy and dtbbpy [2]. This electronic tuning directly controls the quantum yield for Ni(II)–X bond photolysis (ϕ₃₆₀ = 0.13 vs ϕ₄₀₀ = 0.01 for dtbbpy) and thus the rate of active catalyst generation [1]. The methoxy substituent additionally provides a hydrogen-bond acceptor site (the ether oxygen) absent in methyl and tert-butyl analogs, which can stabilize key intermediates or influence substrate pre-organization in the secondary coordination sphere [3].

Nickel photoredox mechanism Ligand electronic effects Ni(I)/Ni(II) ratio

High-Value Application Scenarios for (4,4′-dMeObpy)NiCl₂ Where Generic Substitution Is Contraindicated


Photoredox C(sp³)–C(sp³) Cross-Coupling for Pharmaceutical Intermediate Synthesis

In medicinal chemistry workflows requiring C(sp³)–C(sp³) bond construction between alkyl carboxylic acids and alkyl halides under mild, visible-light-driven conditions, (4,4′-dMeObpy)NiCl₂ provides a 20% higher product yield than the dtbbpy analog (54% vs 45%) under carbon nitride photosensitizer conditions [1]. This yield advantage, reproduced across independent studies (68% vs 58% in a separate ligand screen) [2], translates to fewer re-work cycles, lower solvent consumption, and reduced silica gel waste during chromatographic purification. For kilogram-scale campaigns, a 10–20% yield improvement can represent a six-figure cost differential in starting material expenditures alone. The pre-formed complex eliminates the need for in situ ligand-metal combination, reducing variability from ligand batch quality and operator technique.

Ni(0)-Mediated Cross-Electrophile Coupling Where High Catalyst Turnover Is Critical

For challenging cross-electrophile coupling reactions where traditional Pd catalysts fail due to β-hydride elimination, the Ni(cod)₂/dMeObpy combination delivers a 77% product yield—more than double the 36% achieved by the NiCl₂·glyme/dtbbpy standard system under identical conditions [3]. This 2.1-fold yield advantage is particularly impactful when coupling partners are expensive (e.g., late-stage functionalized pharmaceutical intermediates) or when the product is a clinical candidate requiring multi-hundred-gram delivery. The dimethoxybpy ligand's intermediate electron-donating strength helps balance the competing demands of oxidative addition and reductive elimination in the catalytic cycle, achieving a reactivity window inaccessible to both the less electron-rich bpy and the more sterically congested dtbbpy systems.

Bioinorganic Nickel Complex Development Requiring DNA Partial Intercalation

For academic and industrial groups developing nickel-based metallodrug candidates or chemical biology probes targeting nucleic acids, the dimethoxy-substituted bipyridine nickel scaffold uniquely enables a partial DNA intercalation binding mode that is structurally precluded in the corresponding dimethyl analog, which binds only in the DNA groove through hydrophobic contacts [4]. This differential binding mode, confirmed by molecular docking and spectroscopic titration, may translate to distinct DNA sequence selectivity, cellular uptake kinetics, and cytotoxicity profiles. Researchers procuring nickel-bipyridine complexes for DNA-binding studies should specifically select (4,4′-dMeObpy)NiCl₂ or its derivatives if intercalative binding is mechanistically desired, as methyl or tert-butyl substitution cannot recapitulate this interaction geometry.

Mechanistic Studies of Ligand-Controlled Ni(I)/Ni(II) Photostationary States

The recently elucidated mechanism of photolytic Ni(II)–X bond activation demonstrates that the ligand identity sets the steady-state Ni(I) concentration, which is the kinetically relevant parameter governing cross-coupling turnover frequency [5]. Groups investigating structure-activity relationships in nickel photoredox catalysis require a complete ligand matrix spanning different electronic regimes. (4,4′-dMeObpy)NiCl₂ occupies a unique position in this matrix, with methoxy substituents providing stronger electron donation (σₚ = −0.27) than methyl (σₚ = −0.17) while offering ether oxygen hydrogen-bond acceptor sites absent in both dtbbpy and dmbpy [4] [5]. This compound is therefore an essential component of any systematic ligand parameterization study and cannot be substituted by commercially available alternatives without leaving a gap in the electronic parameter space.

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